molecular formula C19H16O2 B8616065 2-(Benzyloxy)biphenyl-3-ol CAS No. 913721-76-3

2-(Benzyloxy)biphenyl-3-ol

Cat. No.: B8616065
CAS No.: 913721-76-3
M. Wt: 276.3 g/mol
InChI Key: ANYPTRNACPFJFL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)biphenyl-3-ol is a substituted biphenyl derivative featuring a benzyloxy group at the 2-position and a hydroxyl group at the 3-position of the biphenyl scaffold. The benzyloxy group enhances lipophilicity, while the hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and reactivity .

Properties

CAS No.

913721-76-3

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

3-phenyl-2-phenylmethoxyphenol

InChI

InChI=1S/C19H16O2/c20-18-13-7-12-17(16-10-5-2-6-11-16)19(18)21-14-15-8-3-1-4-9-15/h1-13,20H,14H2

InChI Key

ANYPTRNACPFJFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Halogenation: Chloro and fluoro substituents (as in the dioxaborolane derivative) increase molecular weight and electronegativity, improving stability and cross-coupling reactivity .

Functional Group Impact: Hydroxyl Group: The 3-OH in 2-(Benzyloxy)biphenyl-3-ol may confer acidity (pKa ~10–12) and enable hydrogen bonding, contrasting with non-hydroxylated analogs like 4-benzyloxybenzaldehyde . Boronate Esters: The dioxaborolane derivative’s boronate ring enhances thermal stability, a trait absent in the hydroxylated biphenyl compound .

Synthetic Utility :

  • Boronic acid derivatives (e.g., 4-benzyloxy-2,6-difluorophenylboronic acid) are pivotal in Suzuki-Miyaura reactions, whereas 2-(Benzyloxy)biphenyl-3-ol’s hydroxyl group could facilitate etherification or protection-deprotection strategies .

Stability and Reactivity Considerations

While explicit data for 2-(Benzyloxy)biphenyl-3-ol are unavailable, analogs suggest:

  • Thermal Stability : Benzyloxy groups generally resist decomposition under standard conditions, though hydroxyl groups may introduce susceptibility to oxidation .
  • Reactivity: The absence of hazardous decomposition products in benzyloxy-substituted compounds (e.g., 4-benzyloxy phenol) implies similar safety profiles for 2-(Benzyloxy)biphenyl-3-ol .

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